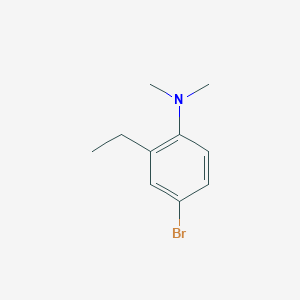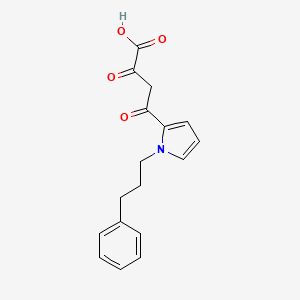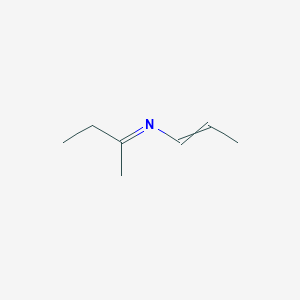
(2E)-N-(Prop-1-en-1-yl)butan-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N-(Prop-1-en-1-yl)butan-2-imine: is an organic compound characterized by the presence of an imine group attached to a butane backbone The compound’s structure includes a double bond between the nitrogen and carbon atoms, which is denoted by the (2E) configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(Prop-1-en-1-yl)butan-2-imine typically involves the condensation reaction between a primary amine and an aldehyde or ketone. One common method is the reaction between propanal and butan-2-amine under acidic or basic conditions to form the imine. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is typically carried out at room temperature, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods may also include advanced purification techniques such as chromatography to obtain high-purity imine.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-N-(Prop-1-en-1-yl)butan-2-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imine can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds under inert atmosphere conditions.
Major Products Formed
Oxidation: Oxime or nitrile derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted imines or amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2E)-N-(Prop-1-en-1-yl)butan-2-imine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its reactive imine group.
Mecanismo De Acción
The mechanism of action of (2E)-N-(Prop-1-en-1-yl)butan-2-imine involves its interaction with molecular targets through the imine group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The imine group can also participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-N-(Prop-1-en-1-yl)butan-2-amine: Similar structure but with an amine group instead of an imine.
(2E)-N-(Prop-1-en-1-yl)butan-2-oxime: Contains an oxime group instead of an imine.
(2E)-N-(Prop-1-en-1-yl)butan-2-nitrile: Contains a nitrile group instead of an imine.
Uniqueness
(2E)-N-(Prop-1-en-1-yl)butan-2-imine is unique due to its imine group, which imparts distinct reactivity and chemical properties. The imine group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis. Additionally, the compound’s ability to interact with biological macromolecules through covalent and non-covalent interactions makes it a promising candidate for various scientific applications.
Propiedades
Número CAS |
183864-48-4 |
|---|---|
Fórmula molecular |
C7H13N |
Peso molecular |
111.18 g/mol |
Nombre IUPAC |
N-prop-1-enylbutan-2-imine |
InChI |
InChI=1S/C7H13N/c1-4-6-8-7(3)5-2/h4,6H,5H2,1-3H3 |
Clave InChI |
HAGWGWQUZPWZER-UHFFFAOYSA-N |
SMILES canónico |
CCC(=NC=CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-[(2S)-3-bromo-2-hydroxypropyl]carbamate](/img/structure/B14243425.png)
![1-[2-(Furan-2-yl)-2-oxoethyl]-L-proline](/img/structure/B14243429.png)
![2-(2-{3-[(Pyridin-3-yl)oxy]phenyl}-2H-tetrazol-5-yl)pyridine](/img/structure/B14243435.png)
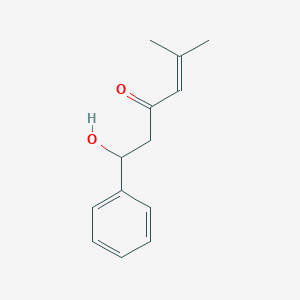
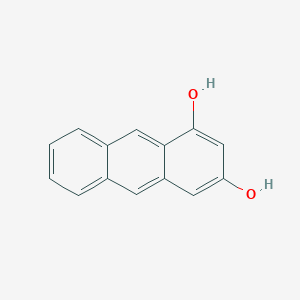
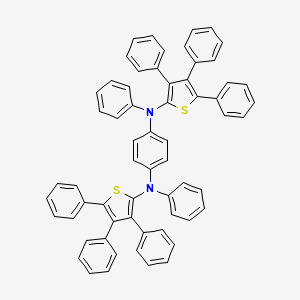



![7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one](/img/structure/B14243485.png)
![N-[2-(3-Chlorophenyl)propan-2-yl]-N'-phenylurea](/img/structure/B14243489.png)

